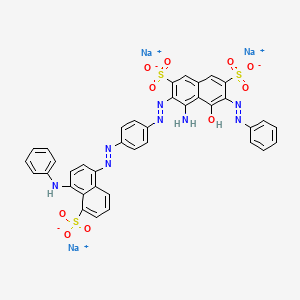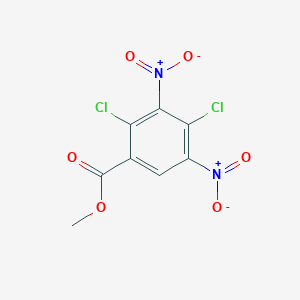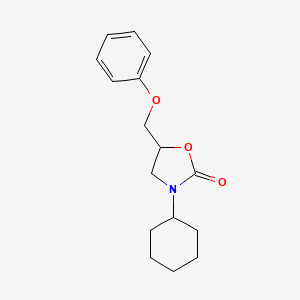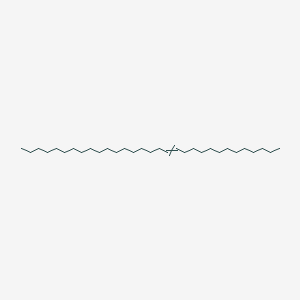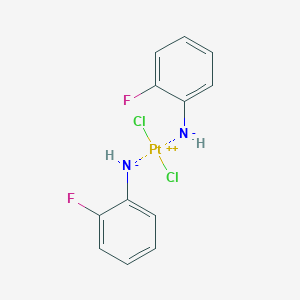
Dichloroplatinum(2+);(2-fluorophenyl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloroplatinum(2+);(2-fluorophenyl)azanide is a coordination compound that features a platinum center coordinated to two chloride ions and a 2-fluorophenyl azanide ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloroplatinum(2+);(2-fluorophenyl)azanide typically involves the reaction of a platinum(II) precursor, such as potassium tetrachloroplatinate(II), with 2-fluoroaniline under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods to those described above. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dichloroplatinum(2+);(2-fluorophenyl)azanide can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligands coordinated to the platinum center can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state platinum complexes, while substitution reactions can produce a variety of platinum-ligand complexes.
Scientific Research Applications
Chemistry
In chemistry, Dichloroplatinum(2+);(2-fluorophenyl)azanide is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes. Its unique coordination environment allows for selective activation of substrates.
Biology and Medicine
In the field of medicine, compounds similar to this compound are studied for their potential anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their ability to induce apoptosis in cancer cells by binding to DNA and disrupting cellular processes .
Industry
Industrially, this compound may be used in the development of new materials and as a catalyst in various chemical manufacturing processes. Its stability and reactivity make it a valuable component in industrial applications.
Mechanism of Action
The mechanism of action of Dichloroplatinum(2+);(2-fluorophenyl)azanide involves the coordination of the platinum center to target molecules, such as DNA in the case of anticancer activity. The platinum center can form cross-links with DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death. The molecular pathways involved include the activation of apoptotic signaling cascades and inhibition of DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA cross-links.
Carboplatin: A platinum-based drug with a similar mechanism of action to cisplatin but with reduced side effects.
Oxaliplatin: Another platinum-based drug used in cancer treatment, known for its effectiveness against colorectal cancer.
Uniqueness
Dichloroplatinum(2+);(2-fluorophenyl)azanide is unique due to the presence of the 2-fluorophenyl azanide ligand, which may impart distinct reactivity and selectivity compared to other platinum-based compounds. This uniqueness can be leveraged in the design of new catalysts and therapeutic agents.
Properties
CAS No. |
71744-88-2 |
|---|---|
Molecular Formula |
C12H10Cl2F2N2Pt |
Molecular Weight |
486.2 g/mol |
IUPAC Name |
dichloroplatinum(2+);(2-fluorophenyl)azanide |
InChI |
InChI=1S/2C6H5FN.2ClH.Pt/c2*7-5-3-1-2-4-6(5)8;;;/h2*1-4,8H;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
DNCFDOOOOJINQS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C(=C1)[NH-])F.C1=CC=C(C(=C1)[NH-])F.Cl[Pt+2]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


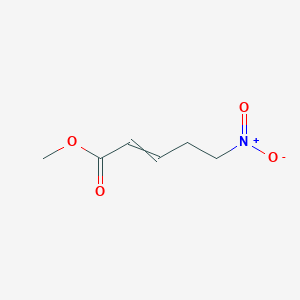
![methyl 6-[(1S,2R)-2-butyl-5-oxocyclopent-3-en-1-yl]hexanoate](/img/structure/B14463713.png)
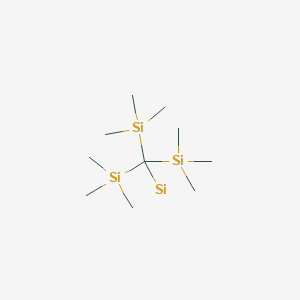
![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
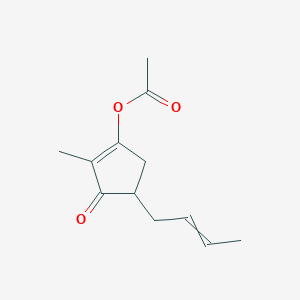
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
